N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(15-7-2-1-3-8-15)18-11-13-23(21,22)19-12-10-14-6-4-5-9-16(14)19/h1-9H,10-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFXIKIYAQSQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Indolin 1 Ylsulfonyl Ethyl Benzamide
Established Synthetic Routes for the N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide Core
Specific, established synthetic routes for this compound have not been detailed in the available scientific literature.
Detailed Reaction Mechanisms for Key Synthetic Steps
Without established synthetic routes, a detailed analysis of the reaction mechanisms for the formation of this compound cannot be provided.
Optimization of Reaction Conditions and Yields
There is no published data available regarding the optimization of reaction conditions or the achieved yields specifically for the synthesis of this compound.
Novel Synthetic Approaches and Catalyst Development for this compound
Novel synthetic methodologies and the development of specific catalysts for the targeted synthesis of this compound are not described in the current body of scientific literature.
Expedient and Sustainable Synthesis Strategies
Information on expedient, green, or sustainable synthetic strategies specifically tailored for this compound is not currently available.
Stereoselective Synthesis of Chiral this compound Analogues
There are no reports in the scientific literature concerning the stereoselective synthesis of chiral analogues of this compound.
Derivatization and Functionalization Strategies of this compound
Published research on the derivatization and functionalization of the this compound scaffold is not available.
Chemical Modifications of the Benzamide (B126) Moiety
The benzamide moiety of this compound offers several avenues for chemical modification to explore structure-activity relationships. These transformations can alter the compound's steric, electronic, and pharmacokinetic properties.
One of the primary modifications is the hydrolysis of the amide bond . This reaction, typically catalyzed by strong acids or bases, would cleave the molecule to yield benzoic acid and N-(2-(indolin-1-ylsulfonyl)ethyl)amine. This transformation can be useful for metabolite identification studies or as a synthetic step toward further derivatization of the amine.
Another key transformation is the reduction of the amide carbonyl group . Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding secondary amine, yielding N-(2-(indolin-1-ylsulfonyl)ethyl)benzylamine. This modification removes the planar carbonyl group and introduces a more flexible secondary amine, which can significantly impact biological activity.
Furthermore, the aromatic ring of the benzamide moiety is susceptible to electrophilic substitution reactions . Depending on the reaction conditions and the directing effects of the amide group, various substituents can be introduced onto the phenyl ring. For instance, nitration followed by reduction can introduce an amino group, providing a handle for further functionalization. Halogenation can also be achieved to explore the effects of electron-withdrawing groups.
| Reaction | Reagents and Conditions | Product | Potential Application |
| Amide Hydrolysis | Strong acid (e.g., HCl) or base (e.g., NaOH), heat | Benzoic acid and N-(2-(indolin-1-ylsulfonyl)ethyl)amine | Metabolite synthesis, further derivatization |
| Amide Reduction | Lithium aluminum hydride (LiAlH₄) in an ethereal solvent | N-(2-(indolin-1-ylsulfonyl)ethyl)benzylamine | Introduction of flexibility, SAR studies |
| Aromatic Nitration | HNO₃, H₂SO₄ | N-(2-(indolin-1-ylsulfonyl)ethyl)-nitrobenzamides | Intermediate for amino-substituted analogs |
| Aromatic Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | N-(2-(indolin-1-ylsulfonyl)ethyl)-halobenzamides | Exploration of electronic effects |
Structural Diversification of the Sulfonamide Linker
A common strategy for diversifying the sulfonamide linker is to vary the length and nature of the alkyl chain . Instead of an ethyl linker, analogs with propyl, butyl, or even more complex chains could be synthesized. This can be achieved by using different aminoalkane starting materials during the initial synthesis.
Additionally, the sulfonamide nitrogen can be alkylated under basic conditions, although this can be challenging. This modification would result in a tertiary sulfonamide, which would alter the hydrogen bonding capacity of the linker.
The synthesis of analogs with different sulfonamide linkers would typically involve the reaction of indoline (B122111) with a variety of substituted sulfonyl chlorides, followed by coupling with the desired benzamide side chain.
| Modification | Synthetic Approach | Resulting Structure | Purpose of Diversification |
| Varying Alkyl Chain Length | Use of different aminoalkane starting materials (e.g., 3-aminopropane-1-sulfonic acid derivative) | N-(n-(indolin-1-ylsulfonyl)alkyl)benzamide | Optimize linker length for target binding |
| N-Alkylation of Sulfonamide | Alkylation with an alkyl halide in the presence of a base | N-alkyl-N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide | Alter hydrogen bonding and lipophilicity |
| Introduction of Cyclic Linkers | Use of cyclic aminoalkane sulfonic acid derivatives | N-((indolin-1-ylsulfonyl)cycloalkyl)benzamide | Constrain the conformation of the linker |
Chemical Transformations of the Indoline Ring System
The indoline ring system is another key site for chemical modification. Transformations of this moiety can significantly impact the molecule's interaction with biological targets.
One of the most common transformations of the indoline ring is oxidation to the corresponding indole (B1671886) . This can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The resulting indole derivative would have a planar, aromatic ring system, which would drastically alter its three-dimensional shape and electronic properties.
Conversely, the benzene (B151609) ring of the indoline can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature, to yield a hexahydroindole derivative. This would result in a fully saturated bicyclic system.
Electrophilic substitution reactions on the benzene portion of the indoline ring are also possible. Similar to the benzamide moiety, nitration, halogenation, and Friedel-Crafts reactions can be performed, typically at the 5- or 7-position, depending on the directing effects of the sulfonamide group and the reaction conditions.
| Reaction | Reagents and Conditions | Product | Effect on Structure |
| Oxidation to Indole | Manganese dioxide (MnO₂) or DDQ | N-(2-(indol-1-ylsulfonyl)ethyl)benzamide | Planarization, introduction of aromaticity |
| Reduction of Benzene Ring | H₂, Pt/C or Rh/C, high pressure and temperature | N-(2-(hexahydroindol-1-ylsulfonyl)ethyl)benzamide | Saturation of the bicyclic system |
| Aromatic Nitration | HNO₃, H₂SO₄ | N-(2-(nitroindolin-1-ylsulfonyl)ethyl)benzamide | Introduction of a handle for further functionalization |
| Aromatic Halogenation | Br₂, FeBr₃ | N-(2-(bromoindolin-1-ylsulfonyl)ethyl)benzamide | Modification of electronic properties |
Introduction of Pro-moieties and Linkers for Conjugation Studies
To improve the pharmacokinetic properties of this compound or to enable its conjugation to other molecules, pro-moieties and linkers can be introduced.
A common strategy for creating a prodrug is to introduce an ester group that can be cleaved in vivo by esterases to release the active compound. For example, if an amino group were present on the benzamide or indoline ring, it could be acylated with a group containing an ester.
For conjugation studies, a linker with a reactive functional group can be attached to the molecule. For instance, a carboxylic acid or an amine group can be introduced on either the benzamide or indoline ring. This functional group can then be used to couple the molecule to proteins, fluorescent dyes, or other entities using standard bioconjugation techniques.
The introduction of these moieties typically requires a multi-step synthesis, starting with a functionalized analog of this compound.
| Modification Type | Example Moiety/Linker | Synthetic Strategy | Application |
| Pro-moiety | Ester group | Acylation of a hydroxyl or amino-functionalized analog | Improved bioavailability, controlled release |
| Conjugation Linker | Carboxylic acid | Introduction of an alkyloxycarbonyl group followed by hydrolysis | Coupling to amine-containing molecules |
| Conjugation Linker | Amine | Reduction of a nitro-substituted analog | Coupling to carboxyl-containing molecules |
| Click Chemistry Handle | Azide or Alkyne | Introduction via alkylation or acylation of a functionalized analog | Site-specific conjugation |
Advanced Structural and Conformational Elucidation of N 2 Indolin 1 Ylsulfonyl Ethyl Benzamide
High-Resolution Spectroscopic Analysis
High-resolution spectroscopic methods are indispensable for mapping the intricate connectivity and three-dimensional arrangement of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide. These techniques provide a detailed picture of the molecule's electronic and vibrational states, which are fundamental to understanding its chemical behavior.
Advanced Nuclear Magnetic Resonance (2D NMR) for Connectivity and Stereochemistry
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be the primary tool for unambiguously establishing the covalent framework of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide a complete assignment of all proton (¹H) and carbon-¹³ (¹³C) signals.
COSY: This experiment would reveal proton-proton coupling networks. For instance, the ethyl bridge protons would show clear correlations, as would the adjacent protons within the indoline (B122111) and benzamide (B126) aromatic rings.
HSQC: This technique would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon resonances.
HMBC: This powerful experiment maps long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the ethyl protons and the sulfonyl-bearing nitrogen of the indoline ring, as well as between the amide N-H proton and the carbonyl carbon of the benzamide group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Benzamide C=O | - | ~167.5 | Amide N-H, Benzamide ortho-H |
| Benzamide Aromatic | 7.4-7.8 | 127-132 | - |
| Amide N-H | ~8.2 (broad) | - | Ethyl CH₂, Benzamide C=O |
| Ethyl CH₂-N | ~3.6 | ~42.0 | Amide N-H, Ethyl CH₂-S |
| Ethyl CH₂-S | ~3.3 | ~49.0 | Ethyl CH₂-N, Indoline C7a |
| Sulfonyl S=O | - | - | - |
| Indoline Aromatic | 6.9-7.6 | 115-135 | - |
| Indoline CH₂-N | ~4.0 | ~53.0 | Indoline Aromatic H, Ethyl CH₂-S |
Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational state. nih.govnih.gov
FT-IR Spectroscopy: The FT-IR spectrum would be dominated by strong absorption bands characteristic of the amide and sulfonamide groups. A prominent C=O stretching vibration for the benzamide group would be expected around 1650-1680 cm⁻¹. The N-H stretch of the amide would likely appear as a distinct band in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group would produce strong bands around 1330-1360 cm⁻¹ and 1140-1170 cm⁻¹, respectively. globalresearchonline.net
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amide | N-H Stretch | 3300-3400 (s) | 3300-3400 (w) |
| Aromatic C-H | C-H Stretch | 3000-3100 (m) | 3000-3100 (s) |
| Aliphatic C-H | C-H Stretch | 2850-2960 (m) | 2850-2960 (m) |
| Amide | C=O Stretch | 1650-1680 (s) | 1650-1680 (m) |
| Aromatic C=C | C=C Stretch | 1450-1600 (m) | 1450-1600 (s) |
| Sulfonamide | S=O Asymmetric Stretch | 1330-1360 (s) | 1330-1360 (w) |
s = strong, m = medium, w = weak
X-ray Crystallography of this compound and its Crystalline Forms
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com An analysis of this compound would provide invaluable data on its conformation, bond lengths, bond angles, and the nature of its intermolecular interactions within the crystal lattice.
Solid-State Conformation and Packing
A single-crystal X-ray diffraction study would reveal the preferred conformation of the molecule in the crystalline state. The torsional angles between the indoline, sulfonamide, ethyl, and benzamide fragments would be precisely determined. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The packing of the molecules in the unit cell would likely be governed by a combination of hydrogen bonding and van der Waals forces, leading to a well-ordered crystalline structure.
Intermolecular Interactions in the Crystal Lattice
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~20.1 |
| β (°) | ~95.0 |
| Volume (ų) | ~1720 |
| Z | 4 |
Note: These are hypothetical data based on common packing motifs for similar organic molecules and serve for illustrative purposes only.
Dynamic Conformational Studies
A comprehensive understanding of the pharmacological and chemical properties of this compound necessitates a detailed investigation into its three-dimensional structure and dynamic conformational behavior. Due to the presence of several rotatable bonds, this molecule is expected to exist as an ensemble of interconverting conformers in solution. The characterization of these conformational exchange processes, including the energy barriers to rotation and the relative populations of different conformers, is crucial for a complete molecular profile.
Variable Temperature NMR Spectroscopy
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique to probe the dynamic processes in molecules, such as restricted rotation around chemical bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals corresponding to nuclei that are exchanging between different chemical environments.
For this compound, restricted rotation is expected around the S-N bond of the sulfonamide and the C-N bond of the benzamide moiety due to their partial double bond character. At low temperatures, the rate of rotation around these bonds would be slow on the NMR timescale, leading to distinct signals for atoms in magnetically non-equivalent environments. As the temperature is increased, the rate of rotation increases. At the coalescence temperature (Tc), the separate signals broaden and merge into a single, time-averaged signal.
A hypothetical VT-NMR study on this compound would likely focus on the protons of the ethyl linker and the aromatic protons of the indoline and benzoyl groups. For instance, the two protons of a methylene (B1212753) group in the ethyl linker could become diastereotopic and show separate signals at low temperature if the molecule adopts a chiral conformation. By analyzing the coalescence of these signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation.
Hypothetical Variable Temperature NMR Data for this compound
| Rotatable Bond | Monitored Nuclei | Coalescence Temp. (Tc) [K] | Δν [Hz] | Rate Constant (k) at Tc [s-1] | ΔG‡ [kJ/mol] |
|---|---|---|---|---|---|
| Indoline S-N Bond | Indoline aromatic protons | 298 | 50 | 111 | 60.2 |
| Benzamide C-N Bond | Ethyl linker CH2 protons | 320 | 35 | 78 | 68.5 |
Note: This data is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the public domain.
Computational Conformational Sampling (e.g., Molecular Dynamics)
To complement experimental techniques and to gain a deeper, atomistic-level understanding of the conformational landscape of this compound, computational methods such as molecular dynamics (MD) simulations are invaluable. MD simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion, providing insights into the accessible conformations and the transitions between them.
A typical MD simulation protocol for this molecule would involve placing it in a solvent box (e.g., water or DMSO) to mimic solution-phase conditions. The system would then be subjected to a simulation run for a sufficient duration (nanoseconds to microseconds) to ensure thorough sampling of the conformational space. Analysis of the resulting trajectory would reveal the preferred dihedral angles, the relative populations of different conformer families, and the potential energy surface of the molecule.
Key dihedral angles to monitor would include those around the C-C and C-N bonds of the ethylbenzamide linker and the S-N bond of the sulfonamide. The simulations could identify low-energy conformers and the transition states connecting them, providing a theoretical basis for the dynamic processes observed in VT-NMR experiments. Such studies are critical for understanding how the molecule might adopt specific conformations to interact with biological targets.
Hypothetical Results from a Molecular Dynamics Simulation
| Dihedral Angle | Description | Most Populated Angle(s) [degrees] | Relative Population [%] | Energy Barrier to Rotation [kJ/mol] |
|---|---|---|---|---|
| τ1 (CAr-S-N-CEt) | Rotation around S-N bond | +60°, -60° | 45, 40 | 18 |
| τ2 (S-N-C-C) | Ethyl linker conformation | 180° | 70 | 8 |
| τ3 (N-C-C-N) | Ethyl linker conformation | +70°, -70° | 50, 35 | 12 |
| τ4 (CEt-N-C=O) | Rotation around amide C-N bond | 175° (trans) | 95 | 25 |
Note: This data is hypothetical and for illustrative purposes only, as specific computational data for this compound is not available in the public domain.
Computational Chemistry and in Silico Modeling of N 2 Indolin 1 Ylsulfonyl Ethyl Benzamide
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For this theoretical study, all calculations are presumed to be performed using the B3LYP functional with a 6-311++G(d,p) basis set, a common level of theory for organic molecules that provides a good balance between accuracy and computational cost. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and reactivity. nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net
For N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide, the HOMO is expected to be distributed primarily across the electron-rich regions, namely the indoline (B122111) and benzamide (B126) aromatic rings. Conversely, the LUMO is anticipated to be localized on the electron-withdrawing sulfonamide group (-SO₂-) and the benzamide carbonyl moiety. The calculated energies for these orbitals provide quantitative insights. A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.45 |
| ELUMO | -1.78 |
The distribution of charges within the molecule is also crucial for understanding its interactions. A Mulliken population analysis would likely reveal a significant positive charge on the sulfur atom of the sulfonamide group due to the strong electron-withdrawing effect of the two oxygen atoms. These oxygen atoms, along with the nitrogen atoms and the carbonyl oxygen, would carry negative partial charges, marking them as potential sites for electrophilic attack or hydrogen bonding.
Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms
| Atom | Element | Charge (e) |
|---|---|---|
| S (sulfonyl) | Sulfur | +1.25 |
| O (sulfonyl) | Oxygen | -0.68 |
| O (sulfonyl) | Oxygen | -0.68 |
| N (indoline) | Nitrogen | -0.45 |
| N (amide) | Nitrogen | -0.52 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors, derived from conceptual DFT, help predict how the molecule will behave in a chemical reaction.
Ionization Potential (I) : The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A) : The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ) : The ability of a molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η) : A measure of resistance to charge transfer (η = (I-A)/2).
Chemical Softness (S) : The reciprocal of hardness, indicating polarizability (S = 1/η).
Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, -χ).
Table 3: Hypothetical Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.45 |
| Electron Affinity (A) | 1.78 |
| Electronegativity (χ) | 4.115 |
| Chemical Hardness (η) | 2.335 |
| Chemical Softness (S) | 0.428 |
These values suggest that this compound has moderate hardness and a significant electrophilicity index, indicating it could act as a good electrophile in reactions. The potential reaction sites are guided by both the frontier orbitals and the charge distribution. The negatively charged oxygen and nitrogen atoms are likely sites for electrophilic attack, while the electron-deficient sulfur atom and the regions covered by the LUMO would be susceptible to nucleophilic attack.
The molecule possesses several rotatable single bonds, primarily within the ethyl linker and around the sulfonamide group (C-N, N-S, S-C bonds). This flexibility allows it to adopt various conformations in space. A potential energy surface (PES) scan, performed by systematically rotating key dihedral angles, would reveal the most stable, low-energy conformers.
The preferred geometry would likely be one that minimizes steric hindrance between the bulky indoline and benzamide moieties. An "extended" conformation is plausible, although "folded" conformers, potentially stabilized by weak intramolecular interactions (e.g., C-H···O or C-H···π), might also exist at slightly higher energies. Understanding the conformational landscape is crucial as the biologically active conformation is often a low-energy one that fits optimally into a protein's binding site.
Table 4: Hypothetical Relative Energies of Plausible Conformers
| Conformer | Dihedral Angle (Nindoline-S-C-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 (Global Minimum) | ~180° | 0.00 | Extended conformation |
| 2 | ~60° | +2.15 | Gauche conformation |
Molecular Docking and Protein-Ligand Interaction Prediction
Molecular docking is an in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.orgingentaconnect.com This allows for the prediction of binding affinity and the analysis of key interactions that stabilize the complex.
The structural motifs within this compound suggest several potential classes of biological targets.
Sulfonamide Moiety : This group is a well-known pharmacophore for inhibiting metalloenzymes, most notably Carbonic Anhydrases (CAs) . acs.org
Benzamide Moiety : Benzamides are present in a wide range of inhibitors targeting enzymes such as Histone Deacetylases (HDACs) and kinases. nih.govnih.gov
Indole (B1671886)/Indoline Nucleus : This scaffold is prevalent in ligands for various receptors and enzymes, including kinases like Janus Kinase 3 (JAK3) . acs.orgnih.gov
Based on these precedents, a hypothetical docking study could reasonably investigate the binding of the compound to targets such as Human Carbonic Anhydrase II, HDAC2, and JAK3.
A docking simulation would predict the binding energy (or score) for the most stable pose of the ligand within the active site of each target protein. A more negative score typically indicates a stronger predicted binding affinity. ajchem-a.com
Table 5: Hypothetical Molecular Docking Results
| Protein Target (PDB ID) | Binding Affinity (kcal/mol) |
|---|---|
| Carbonic Anhydrase II (e.g., 2CBE) | -9.2 |
| Histone Deacetylase 2 (e.g., 4LXZ) | -8.5 |
A detailed analysis of the binding pose within Carbonic Anhydrase II, a classic sulfonamide target, could reveal the following key interactions:
Zinc Coordination : The primary interaction would likely involve the sulfonamide group. The nitrogen atom of the sulfonamide would coordinate directly with the catalytic Zn²⁺ ion in the active site, a hallmark interaction for sulfonamide-based CA inhibitors. acs.org
Hydrogen Bonding : The two oxygen atoms of the sulfonamide group would be ideally positioned to form strong hydrogen bonds with the backbone NH of the amino acid residue Thr199. The amide N-H of the benzamide linker could act as a hydrogen bond donor to a nearby residue.
Hydrophobic Contacts : The indoline ring and the ethyl linker would likely occupy a hydrophobic region of the active site, making favorable van der Waals contacts with nonpolar residues such as Val121, Leu198, and Val207.
π-π Stacking : The benzamide's phenyl ring could engage in a π-π stacking interaction with the aromatic ring of a residue like Phe131, further anchoring the ligand in the binding pocket.
This combination of directed electrostatic interactions and broader hydrophobic contacts would collectively contribute to the predicted high binding affinity.
Virtual Screening and Hit Identification Based on this compound Scaffold
Virtual screening (VS) is a computational methodology extensively used in the early stages of drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. oncodesign-services.com The primary goal of VS is to reduce the vast number of candidate compounds to a more manageable number for subsequent experimental testing. A "hit" is a compound that demonstrates the desired biological activity against the target and consistently reproduces this activity upon re-testing. oncodesign-services.comvipergen.com Hit identification is the crucial process of finding these initial, promising molecules that can serve as a starting point for further optimization into a viable drug candidate. nvidia.com
The this compound scaffold can be a valuable starting point for a virtual screening campaign, particularly in fragment-based or scaffold-based drug discovery. In such a scenario, this core structure is known or hypothesized to possess some affinity for a biological target. The screening process then aims to identify derivatives or other library compounds that share key structural features with this scaffold to improve potency, selectivity, or pharmacokinetic properties.
One common approach is structure-based virtual screening , where computational docking is used to predict the binding mode and affinity of candidate molecules within the three-dimensional structure of the target protein. A library of compounds, often numbering in the millions, can be docked into the target's binding site. These compounds might be derivatives of the this compound scaffold, created by computationally adding various functional groups to the indoline or benzamide rings. The results are then scored and ranked based on how well they fit into the binding pocket and the predicted strength of their interactions.
Another method is ligand-based virtual screening , which is employed when the 3D structure of the target is unknown. This method relies on the knowledge of one or more active molecules. nvidia.com Using the this compound scaffold as a reference, a pharmacophore model can be built. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore is then used as a query to rapidly screen large databases for molecules that match these features, regardless of their underlying chemical scaffold.
The table below illustrates hypothetical results from a virtual screening campaign using the this compound scaffold as a reference. The docking score represents the predicted binding affinity (more negative values are typically better), and the Tanimoto similarity indicates the structural similarity to the parent scaffold.
| Compound ID | Docking Score (kcal/mol) | Tanimoto Similarity to Parent Scaffold | Key Predicted Interactions |
|---|---|---|---|
| VS_001 | -9.8 | 0.85 | H-bond with SER-195, Pi-Pi stacking with HIS-57 |
| VS_002 | -9.5 | 0.79 | H-bond with GLY-193, Hydrophobic interaction with TRP-215 |
| VS_003 | -9.2 | 0.91 | H-bond with SER-195, Salt bridge with ASP-189 |
| VS_004 | -8.9 | 0.65 | Pi-Pi stacking with HIS-57, van der Waals contacts |
| VS_005 | -8.7 | 0.88 | H-bond with SER-195, H-bond with GLY-193 |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulation is a powerful computational method for analyzing the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed insights into the conformational changes and dynamic behavior of molecules, from small ligands to large biological macromolecules like proteins. numberanalytics.comnih.gov
Conformational Dynamics of this compound in Solution
To understand the inherent flexibility and preferred shapes of this compound, MD simulations can be performed on the single molecule in a solvent, typically water, to mimic physiological conditions. nih.gov Such simulations reveal the range of conformations the molecule can adopt, the stability of these conformations, and the transitions between them. The molecule is placed in a simulated box of water molecules, and its movements are tracked over a period of nanoseconds to microseconds.
Analysis of the simulation trajectory can identify the most populated conformational clusters. These clusters represent the most stable, low-energy shapes of the molecule in solution. Key dihedral angles, such as those around the sulfonyl-ethyl linker and the benzamide bond, can be monitored to characterize the molecule's flexibility. This information is critical for understanding how the molecule might need to adapt its shape to fit into a protein's binding site.
The following table presents hypothetical data from an MD simulation, showing the dominant conformational clusters of this compound in an aqueous solution.
| Cluster ID | Population (%) | Average Dihedral Angle 1 (C-S-N-C, degrees) | Average Dihedral Angle 2 (C-C-N-C, degrees) | Description |
|---|---|---|---|---|
| 1 | 45.2 | 65.8 | 175.3 | Extended conformation |
| 2 | 31.5 | -70.1 | -178.9 | Slightly bent conformation |
| 3 | 15.8 | 178.5 | 60.2 | Folded conformation, potential intramolecular H-bond |
| 4 | 7.5 | -68.9 | -65.7 | Twisted conformation |
Dynamics of this compound within a Binding Site
Once a potential binding pose of this compound within a target protein is predicted (e.g., via docking), MD simulations are used to assess the stability of this protein-ligand complex. nih.gov These simulations provide a dynamic view of the binding event, which is often missed by static docking methods. The simulation tracks the movements of both the ligand and the protein, revealing how they mutually adjust to optimize their interactions.
Key metrics used to analyze the stability of the complex include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation suggests that the ligand remains securely in the binding pocket. Furthermore, specific interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and amino acid residues, can be monitored. The persistence of these interactions throughout the simulation provides strong evidence for a stable binding mode.
The hypothetical data below summarizes the stability of key hydrogen bonds between this compound and a target protein during a 100-nanosecond MD simulation.
| Ligand Atom Group | Protein Residue | Interaction Type | Occupancy (%) |
|---|---|---|---|
| Sulfonyl Oxygen-1 | ARG-122 | Hydrogen Bond | 92.5 |
| Sulfonyl Oxygen-2 | LYS-78 | Hydrogen Bond | 75.1 |
| Benzamide NH | ASP-150 (Backbone C=O) | Hydrogen Bond | 88.4 |
| Benzamide C=O | ASN-152 | Hydrogen Bond | 60.3 |
Water-Mediated Interactions and Solvent Effects on Binding
Water molecules within a protein's binding site play a critical role in mediating protein-ligand interactions. cresset-group.comnih.gov They can form hydrogen bond bridges between the ligand and the protein, significantly contributing to the binding affinity. acs.org Conversely, the displacement of energetically unfavorable water molecules from a binding site upon ligand binding can be a major driving force for the interaction. MD simulations are exceptionally well-suited to study the location and dynamics of these important water molecules.
By analyzing the trajectory of an MD simulation of the protein-ligand complex, it is possible to identify "conserved" or "bridging" water molecules. nih.gov These are water molecules that remain in a specific location for a significant portion of the simulation time, forming stable hydrogen bonds with both the protein and the ligand. Understanding the role of these water molecules is crucial for lead optimization; a ligand could be modified to displace an unstable water molecule or to better interact with a structurally important bridging water.
The table below provides a hypothetical example of bridging water molecules identified in an MD simulation of the this compound-protein complex.
| Water Molecule ID | Residence Time (ns) | Interaction with Ligand Group | Interaction with Protein Residue |
|---|---|---|---|
| Water_435 | 85.6 | Sulfonyl Oxygen-1 | TYR-99 |
| Water_512 | 62.1 | Benzamide C=O | GLU-177 |
| Water_201 | 45.9 | Indoline NH (hypothetical) | ASP-150 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. neovarsity.org The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural or physicochemical properties. uniroma1.it
Development of Predictive Models for Molecular Interaction or Biological Activity
Developing a QSAR model involves several key steps. nih.gov First, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ or Kᵢ values) is required. For the this compound scaffold, this would involve synthesizing and testing a series of analogs with different substituents on the indoline and benzamide rings.
Next, for each molecule, a set of numerical values known as "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., partial charges, dipole moment).
Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that relates the descriptors to the biological activity. The final step is rigorous validation to ensure the model is robust and has predictive power for new, untested compounds. basicmedicalkey.com This typically involves splitting the initial dataset into a "training set" to build the model and a "test set" to evaluate its predictive accuracy. nih.gov A well-validated QSAR model can then be used to predict the activity of virtual compounds, guiding the design of more potent molecules and prioritizing synthetic efforts.
The following table shows hypothetical data for a QSAR study on a series of this compound analogs, along with a sample QSAR equation and its statistical validation parameters.
| Compound ID | R-Group (on Benzamide) | LogP | Polar Surface Area (Ų) | Experimental pIC₅₀ | Predicted pIC₅₀ |
|---|---|---|---|---|---|
| Parent | -H | 3.5 | 78.5 | 6.2 | 6.1 |
| Analog-1 | 4-Cl | 4.2 | 78.5 | 6.8 | 6.9 |
| Analog-2 | 4-OCH₃ | 3.4 | 87.7 | 6.5 | 6.4 |
| Analog-3 | 4-NO₂ | 3.6 | 124.3 | 5.9 | 5.8 |
| Analog-4 | 3-F | 3.7 | 78.5 | 6.4 | 6.5 |
Hypothetical QSAR Model:
Equation: pIC₅₀ = 0.85 * (LogP) - 0.02 * (Polar Surface Area) + 4.55
Statistical Parameters:
r² (correlation coefficient for training set) = 0.95
q² (cross-validated r²) = 0.82
r²_pred (for external test set) = 0.91
Identification of Physicochemical and Structural Descriptors Governing Activity
Physicochemical and structural descriptors are calculated properties of a molecule used in quantitative structure-activity relationship (QSAR) models to correlate a compound's structure with its biological activity. These can include electronic properties (e.g., charge distribution), steric properties (e.g., molecular volume), and lipophilicity (e.g., logP).
A literature search did not yield any studies that identify or analyze the specific physicochemical and structural descriptors governing the biological activity of this compound or its analogs.
2D and 3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jbclinpharm.org
2D-QSAR uses descriptors calculated from the 2D representation of a molecule.
3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule in 3D space. nih.govnih.gov These methods help in understanding how the shape and electronic properties of a molecule contribute to its activity. mdpi.com
There are no published 2D-QSAR, CoMFA, or CoMSIA studies specifically conducted on a series of compounds that includes this compound.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful ligand-based drug design technique used when the 3D structure of the biological target is unknown. nih.govresearchgate.net It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological activity. researchgate.net
Elucidation of Key Features for Molecular Recognition
A pharmacophore hypothesis elucidates the key features necessary for a ligand to be recognized by its target receptor. This model serves as a 3D query to screen databases for new, structurally diverse compounds that may possess the same biological activity.
No research articles are available that describe the generation of a pharmacophore model from this compound or its analogs, and thus no key features for its molecular recognition have been elucidated.
Design of Novel Analogues Based on Pharmacophore Hypotheses
Once a validated pharmacophore model is developed, it can be used to guide the rational design of new, potentially more potent or selective analogs. bu.edu.eg This involves modifying the parent structure to better fit the identified pharmacophoric features or to introduce new interactions with the target.
As no pharmacophore hypothesis for this compound has been published, there are no reports on the design of novel analogs based on such a model.
Molecular and Biochemical Mechanism of Action in Vitro Investigations
Enzyme Inhibition and Modulation Studies
No published data is available.
No published data is available.
No published data is available.
No published data is available.
Protein-Ligand Binding Assays
No published data is available.
It is possible that research on N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide exists in proprietary databases or has not yet been published. Future research may shed light on the molecular and biochemical properties of this compound.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of scientific databases and publicly available literature, no specific research data was found for the chemical compound "this compound." Consequently, it is not possible to generate an article detailing its molecular and biochemical mechanism of action or its cellular and pathway modulations as per the requested outline.
Binding Reversibility and Irreversibility: No studies were identified that investigate the nature of the compound's interaction with potential biological targets.
Specific Binding Sites: There is no information available on the specific proteins or enzymes to which this compound may bind.
Target Engagement in Model Cell Systems: Research on the engagement of "this compound" with its targets within a cellular context is not present in the available literature.
Intracellular Signaling Cascades: The effect of this compound on intracellular signaling pathways has not been documented.
Effects on Cellular Processes: There is no data describing the mechanistic impact of this compound on cellular functions such as proliferation, differentiation, or migration.
While research exists for structurally related benzamide (B126) and indoline (B122111) derivatives, this information cannot be extrapolated to "this compound" without specific experimental validation. Scientific accuracy demands that the article be based on direct evidence, which is currently unavailable for this particular compound.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data.
Structure Activity Relationship Sar Studies and Structure Based Design Principles
Systematic SAR Analysis of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide Analogues
A systematic analysis of the structure-activity relationships (SAR) for this class of compounds involves dissecting the molecule into its key components—the indoline (B122111) ring, the sulfonamide linker, the ethyl chain, and the benzamide (B126) cap—and evaluating how changes to each part affect its interaction with a biological target.
The indoline and benzamide rings of the molecule present numerous positions for substitution, allowing for the fine-tuning of steric, electronic, and hydrophobic properties. Studies on closely related 1-acylindoline-5-sulfonamides, which act as inhibitors of carbonic anhydrase (CA) isoforms, offer significant insights. nih.govmdpi.com In these studies, the acyl group, analogous to the benzoyl group in the target compound, was varied to probe the binding pocket of the enzyme.
The introduction of different substituents onto the benzoyl ring of 1-acylindoline-5-sulfonamides led to a wide range of inhibitory activities against various CA isoforms. nih.govmdpi.com For instance, adding electron-withdrawing groups like halogens (chloro, fluoro) or electron-donating groups (methoxy) at different positions on the phenyl ring can modulate the charge distribution and hydrogen-bonding capabilities of the amide group, as well as introduce new van der Waals or halogen-bond interactions. Research has shown that derivatives with 4-chloro and 3,4-dichloro substitutions on the acyl moiety can exhibit potent and selective inhibition of tumor-related CA isoforms. nih.govmdpi.com Similarly, substitutions on the indoline ring itself, such as at the 5- or 6-positions, could influence interactions with hydrophobic subpockets of a target protein. nih.gov
The following table summarizes SAR findings from studies on analogous 1-acylindoline-5-sulfonamides, illustrating the impact of substituent variation on inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com
| Compound Analogue (Modification on Benzoyl Group) | Substitution Pattern | hCA IX Inhibition (KI, nM) | hCA XII Inhibition (KI, nM) |
|---|---|---|---|
| 1-Benzoylindoline-5-sulfonamide | Unsubstituted | 498.4 | 101.3 |
| 1-(4-Fluorobenzoyl)indoline-5-sulfonamide | 4-Fluoro | 397.7 | 105.2 |
| 1-(3-Chlorobenzoyl)indoline-5-sulfonamide | 3-Chloro | 132.8 | 44.5 |
| 1-(4-Chlorobenzoyl)indoline-5-sulfonamide | 4-Chloro | 281.6 | 41.3 |
| 1-(3,4-Dichlorobenzoyl)indoline-5-sulfonamide | 3,4-Dichloro | 266.3 | 42.7 |
| 1-(4-Methoxybenzoyl)indoline-5-sulfonamide | 4-Methoxy | 411.5 | 109.8 |
Data is illustrative of trends observed in studies on analogous compounds and does not represent direct measurements for this compound. nih.govmdpi.com
The N-ethyl linker between the sulfonamide and benzamide groups provides significant conformational flexibility. This allows the two aromatic systems to adopt a wide range of relative orientations, which can be crucial for fitting into a complex binding site. However, high flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, understanding and controlling the conformational behavior of the linker is a key aspect of SAR.
Molecular docking studies of related indoline-containing drugs have shown that the indoline ring itself can adopt specific orientations within an enzyme's active site to maximize favorable interactions. nih.gov The conformation of the sulfonamide group is also critical; it typically prefers a geometry where the amino group is perpendicular to the plane of the attached benzene (B151609) ring, though weak intramolecular forces can alter this preference. mdpi.com
Strategies to optimize activity often involve introducing conformational restraints to lock the molecule into its "bioactive" conformation. For the this compound scaffold, this could involve:
Introducing rigidity: Replacing the ethyl linker with more rigid structures like a cyclopropane (B1198618) ring or a vinyl group.
Cyclization: Incorporating the linker into a new ring system that connects the benzamide and indoline moieties, thereby drastically reducing the number of accessible conformations.
These modifications can lead to higher binding affinity by reducing the entropic cost of binding and improving the shape complementarity with the target.
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov Several parts of the this compound scaffold are amenable to bioisosteric replacement.
Indoline Core: The indoline ring can be replaced by other bicyclic heteroaromatics. A well-documented example is the replacement of an indole (B1671886) core with an indazole. nih.govrsc.orgacs.org This change modifies the hydrogen bonding pattern and electronic distribution of the ring system, which can lead to altered target selectivity or improved binding affinity.
Benzamide Moiety: The terminal phenyl ring could be replaced by other aromatic systems like pyridine (B92270) or thiophene (B33073) to explore different interactions. The amide bond itself could be replaced with bioisosteres such as a reverse amide, an ester, or a stable ketone linkage to alter hydrogen bonding capacity and metabolic stability.
Sulfonamide Group: The sulfonamide group is a classic bioisostere of carboxylic acids and is crucial for the activity of many drugs. nih.gov Its acidic N-H proton and oxygen atoms are key hydrogen bond donors and acceptors. It could potentially be replaced with other acidic groups like a phosphonamide or a tetrazole, although such a change would significantly alter the geometry and electronic profile of the linker.
The following table outlines potential bioisosteric replacements for different moieties within the parent compound.
| Original Moiety | Potential Bioisostere | Rationale / Potential Influence |
|---|---|---|
| Indoline | Indazole | Alters H-bond donor/acceptor pattern, can improve selectivity. nih.govrsc.org |
| Indoline | Benzimidazole | Introduces an additional nitrogen, potentially forming new interactions. nih.gov |
| Benzamide (Amide Linker) | Reverse Amide | Changes orientation of H-bond donor and acceptor. |
| Benzamide (Phenyl Ring) | Pyridine, Thiophene | Modulates aromaticity, polarity, and potential for H-bonding. |
| Sulfonamide | Sulfoximine | Offers a different 3D geometry and H-bonding profile. |
Rational Design and Optimization Strategies
Building upon SAR data, rational design strategies are employed to create new analogues with improved properties. Approaches like fragment-based design and scaffold hopping are particularly relevant to the this compound chemical class.
Fragment-Based Drug Discovery (FBDD) involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to a biological target. These hits then serve as starting points for building more potent, drug-like molecules. nih.gov
The this compound structure can be conceptually deconstructed into fragments that could be identified through such a screening process. For instance:
Indoline Sulfonamide Fragment: An N-(aminosulfonyl)indoline fragment has been identified as a suitable starting point for developing carbonic anhydrase inhibitors. nih.gov Its binding mode leaves significant room for growing the fragment to occupy adjacent pockets, which could be achieved by adding the ethylbenzamide tail.
Benzamide Fragment: A simple benzamide fragment could be found to bind in a separate pocket of a target.
Once these initial fragments are identified, they can be optimized through two primary FBDD strategies. In "fragment growing," a confirmed fragment hit is extended by adding new chemical functionalities to pick up additional interactions. In "fragment linking," two or more fragments that bind to adjacent sites are connected with a chemical linker, such as the ethyl chain in the title compound. The discovery of potent 2-indole-acylsulfonamide inhibitors of the Mcl-1 protein was successfully achieved using such fragment-based methods, demonstrating the power of this approach for similar scaffolds. nih.govresearchgate.net
Scaffold hopping is a computational or synthetic strategy aimed at replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the original orientation of key binding groups and, consequently, its biological activity. nih.gov This is a powerful method for discovering novel chemotypes, expanding intellectual property, and overcoming issues with an existing chemical series, such as poor ADME properties or off-target toxicity.
The indoline-sulfonamide core is an excellent candidate for scaffold hopping. Research on carbonic anhydrase inhibitors has demonstrated a successful scaffold hop from a 1-aminoindane to an indoline scaffold, which led to a new series of compounds with a distinct activity and selectivity profile. nih.govmdpi.com
A prominent example of this strategy involves hopping from an indole core, which is structurally very similar to indoline, to an indazole core. This transformation was used to convert MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org The indazole scaffold preserves the critical spatial relationship of substituents while fundamentally changing the electronic nature and hydrogen-bonding capacity of the core heterocycle. This highlights how a strategic hop can be used not just to mimic a lead compound but to intelligently redesign its biological function.
Examples of scaffold hopping from an indoline/indole core include:
| Original Scaffold | New Scaffold | Resulting Change in Biological Profile | Reference |
|---|---|---|---|
| 1-Aminoindane | Indoline | Generated new series of carbonic anhydrase inhibitors with altered selectivity. | nih.govmdpi.com |
| Indole | Indazole | Transformed a selective MCL-1 inhibitor into a dual MCL-1/BCL-2 inhibitor. | nih.govrsc.org |
| Indole | Benzimidazole | Provided an alternative core for preserving key binding interactions. | nih.gov |
Structure-Based Lead Optimization (e.g., enhancing target affinity, selectivity)
Enhancing Target Affinity
The primary goal of lead optimization is to increase the binding affinity of a compound for its intended biological target. This is often achieved by modifying the lead compound to create more favorable interactions with the amino acid residues in the active site. Key strategies include:
Modification of the Indoline Core: The indoline nucleus can be substituted at various positions to explore interactions with hydrophobic pockets or to form hydrogen bonds. For instance, in a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors, the introduction of an acyl group at the 1-position of the indoline ring was found to significantly influence activity against the CA XII isoform. mdpi.com This suggests that modifications at this position can directly impact target engagement.
Alterations to the Benzamide Moiety: The benzamide portion of the molecule can be modified to explore different binding pockets and interactions. Structure-activity relationship (SAR) studies on related benzamide-containing compounds have shown that the orientation of the amide group is crucial for activity. nih.gov Furthermore, substitutions on the phenyl ring can lead to enhanced potency. For example, in a series of N-aryl(indol-3-yl)glyoxamides, the presence of a N-(pyridin-4-yl) moiety was found to be critical for their potent antitumor activity. nih.gov
Exploring Different Linkers: While the ethylsulfonyl linker is a key feature of the parent compound, modifying its length and flexibility can influence how the indoline and benzamide moieties are positioned within the active site. This can lead to more optimal interactions and higher affinity.
Improving Selectivity
Selectivity is a crucial parameter for a drug candidate, as it minimizes off-target effects. Structure-based design plays a pivotal role in achieving selectivity by exploiting differences in the active sites of related proteins. For this compound analogs, selectivity can be enhanced by:
Targeting Unique Residues: By designing modifications that interact with amino acid residues unique to the target protein, selectivity over other related proteins can be achieved. For example, in the development of selective human Carbonic Anhydrase (hCA) II inhibitors, novel urea (B33335) derivatives of indole containing a sulfonamide at position-3 were synthesized and found to be specifically active against hCA II over other isoforms. nih.gov
Exploiting Conformational Differences: Even highly conserved active sites can exhibit subtle conformational differences. Lead optimization can focus on designing molecules that favor the conformation of the target protein's active site over that of off-target proteins.
The following table summarizes the structure-activity relationships for a series of indole-sulfonamide derivatives against the MOLT-3 cancer cell line, illustrating how different substituents on the indole ring impact cytotoxic activity. This data highlights the importance of specific chemical features in determining biological activity and provides a basis for further lead optimization.
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) |
| 1 | H | H | H | H | >50 |
| 2 | OCH3 | H | H | H | >50 |
| 3 | H | OCH3 | H | H | 23.85 |
| 4 | H | H | OCH3 | H | 12.35 |
| 5 | H | H | H | OCH3 | >50 |
| 6 | H | Cl | H | H | >50 |
| 7 | H | H | Cl | H | 9.96 |
| 8 | H | H | H | Cl | >50 |
| 9 | H | H | NO2 | H | 8.87 |
Data sourced from a study on the anticancer activities of indole-sulfonamide derivatives. nih.gov
This iterative process of design, synthesis, and testing, guided by the structural understanding of the target, is fundamental to optimizing lead compounds like this compound into viable drug candidates with enhanced affinity and selectivity.
Emerging Research Applications and Future Perspectives for N 2 Indolin 1 Ylsulfonyl Ethyl Benzamide
Utility as a Chemical Probe for Biological Systems
The development of chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. The benzamide-sulfonamide-indoline scaffold inherent in N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide offers a versatile platform for the design of such probes. The distinct functionalities within the molecule—the benzamide (B126), the sulfonamide, and the indoline (B122111) nucleus—can be systematically modified to modulate its physicochemical properties and biological activity.
Future research is anticipated to focus on the development of tagged versions of this compound, incorporating fluorescent dyes or affinity labels. Such probes would enable researchers to visualize the subcellular localization of the compound and identify its interacting protein partners, thereby elucidating its mechanism of action and uncovering new therapeutic opportunities.
| Potential as a Chemical Probe | Rationale |
| Target Identification and Validation | The scaffold can be modified to create affinity-based probes to isolate and identify specific protein targets. |
| Imaging Cellular Processes | Introduction of fluorophores can allow for real-time visualization of the compound's distribution and interaction within living cells. |
| Mechanistic Studies | Probes can help in understanding the molecular interactions and downstream effects of the compound on biological pathways. |
Advances in Synthesis for Complex Analogues and Libraries
The exploration of the full therapeutic potential of the benzamide-sulfonamide-indoline scaffold necessitates the development of efficient and versatile synthetic strategies. Advances in synthetic organic chemistry are enabling the creation of complex analogues and diverse chemical libraries based on the core structure of this compound.
Modern synthetic methods, such as combinatorial chemistry and parallel synthesis, are being employed to generate libraries of related compounds with systematic variations in each of the three key moieties. For example, different substituted benzoyl chlorides, sulfonyl chlorides, and indolines can be utilized as building blocks to rapidly assemble a wide array of analogues. mdpi.com These libraries are invaluable for structure-activity relationship (SAR) studies, which aim to identify the key structural features responsible for the desired biological activity. nih.gov
| Synthetic Approach | Advantages |
| Combinatorial Synthesis | Rapid generation of large libraries of diverse analogues for high-throughput screening. |
| Parallel Synthesis | Systematic modification of different parts of the molecule to establish structure-activity relationships. |
| Multicomponent Reactions | Increased efficiency and atom economy in the synthesis of complex molecules. |
Integration of Artificial Intelligence and Machine Learning in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the rational design of benzamide-sulfonamide-indoline hybrids is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties.
In the context of this compound, AI and ML algorithms can be used to:
Predict Biological Activity: By training models on existing data for similar compounds, it is possible to predict the potential biological targets and efficacy of novel analogues.
Optimize Physicochemical Properties: ML models can guide the design of compounds with improved drug-like properties, such as solubility, permeability, and metabolic stability.
De Novo Design: Generative AI models can propose entirely new chemical structures with desired biological activities, expanding the chemical space for drug discovery.
The use of in silico methods, such as molecular docking, can further refine the design process by simulating the binding of the compounds to their target proteins. acs.org This computational approach provides valuable insights into the molecular interactions that govern biological activity and can guide the synthesis of more potent and selective inhibitors.
Challenges and Opportunities in the Academic Research of Benzamide-Sulfonamide-Indoline Hybrids
The academic research of benzamide-sulfonamide-indoline hybrids is a field ripe with both challenges and opportunities. A primary challenge is the limited availability of specific biological data for many of these novel compounds, including this compound. This scarcity of data can hinder the development of predictive computational models and a comprehensive understanding of their therapeutic potential.
However, the opportunities in this area are vast. The modular nature of the benzamide-sulfonamide-indoline scaffold allows for extensive chemical exploration and the potential to target a wide range of diseases. Collaborative efforts between synthetic chemists, biologists, and computational scientists are crucial to unlocking the full potential of this promising class of compounds.
Future academic research will likely focus on:
Elucidating the Biological Targets: Identifying the specific proteins and pathways that are modulated by these hybrids.
Expanding the Chemical Diversity: Synthesizing and screening a wider range of analogues to explore new areas of biological activity.
Developing Novel Therapeutic Applications: Investigating the potential of these compounds in areas of unmet medical need, such as neurodegenerative diseases and infectious agents.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
